Dichlorprop D6 (ring D3, 3,3,3-D3)
Description
Dichlorprop D6 (ring D3, 3,3,3-D3) is a stable isotope-labeled analog of dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), a systemic phenoxy herbicide used to control broadleaf weeds. The compound is deuterated at six positions: three deuterium atoms on the methyl group (3,3,3-D3) and three on the aromatic ring (ring D3) . Its molecular formula is C₉²H₆H₂Cl₂O₃, with a molecular weight of 241.10 g/mol and a CAS registry number of 2714486-34-5 . The isotopic labeling ensures minimal interference from natural abundance isotopes in mass spectrometry (MS), making it a critical internal standard for quantifying dichlorprop residues in environmental and biological matrices .
The compound’s structure retains the core phenoxypropanoic acid backbone but substitutes hydrogen with deuterium at specific positions (Figure 1):
- Phenoxy ring: Three deuterium atoms replace hydrogens at positions 2, 5, and 4.
- Methyl group: Three deuterium atoms replace hydrogens on the propanoic acid’s methyl side chain .
Properties
CAS No. |
2714486-34-5 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
241.10 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/i1D3,2D,3D,4D |
InChI Key |
MZHCENGPTKEIGP-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C(=O)O)C([2H])([2H])[2H])Cl)[2H])Cl)[2H] |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop D6 (ring D3, 3,3,3-D3) involves the incorporation of deuterium atoms into the molecular structure of dichlorprop. The process typically starts with the deuteration of the aromatic ring and the side chain. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Dichlorprop D6 (ring D3, 3,3,3-D3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet the standards required for reference materials .
Chemical Reactions Analysis
Types of Reactions
Dichlorprop D6 (ring D3, 3,3,3-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which are useful in various analytical and research applications .
Scientific Research Applications
Dichlorprop D6 (ring D3, 3,3,3-D3) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dichlorprop residues in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of dichlorprop in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dichlorprop in the human body.
Mechanism of Action
The mechanism of action of Dichlorprop D6 (ring D3, 3,3,3-D3) is similar to that of dichlorprop. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the target plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
Comparison with Similar Compounds
Table 1: Key Properties of Dichlorprop D6 and Related Compounds
Analytical Performance
- Deuterated vs. Non-Deuterated Dichlorprop: The deuterated form exhibits a +6 Da mass shift compared to the non-deuterated parent compound (235.06 vs. 241.10), enabling clear distinction in MS spectra . However, natural abundance ¹³C (1.1%) and ³⁷Cl (24.2%) isotopes in non-deuterated dichlorprop can complicate quantification, necessitating deuterated analogs for accurate calibration .
- Deuterated Dichlorprop vs. ¹³C-Labeled Dichlorprop :
While ¹³C-labeled dichlorprop (e.g., ring-¹³C₆) provides superior isotopic stability and avoids deuterium exchange in aqueous matrices, its synthesis cost is significantly higher than deuterated versions .
Environmental Behavior
- Degradation Kinetics: Non-deuterated dichlorprop shows rapid microbial degradation, with >50% removal within 30 minutes in aerobic soil systems . Deuterated analogs are used to track degradation pathways, though isotopic effects may slightly alter reaction rates (e.g., slower C-D bond cleavage compared to C-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
